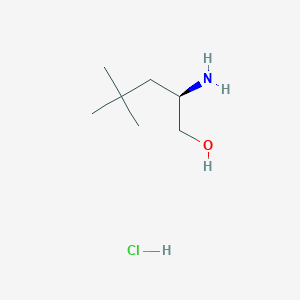
6-Bromo-2,2-dimethyl-2h-chromene-8-carbaldehyde
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde typically involves the bromination of 2,2-dimethyl-2H-chromene followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethyl-2H-chromene-8-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethyl-2H-chromene-8-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular targets such as enzymes and receptors. The bromine atom and aldehyde group may play crucial roles in its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,2-dimethyl-2H-chromene
- 6-Bromo-2,2-dimethyl-2H-chromene-5,8-dione
- 6-Methoxy-2,2-dimethyl-2H-chromene-8-carboxylic acid methyl ester
Uniqueness
6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to other chromene derivatives .
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethylchromene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQESACMYNYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)Br)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole](/img/structure/B8246003.png)
![Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8246017.png)






![[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate](/img/structure/B8246065.png)
![Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8246067.png)



![(1S,9R)-4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B8246104.png)
